molecular formula C13H15NOS B12863137 2-(4-Methoxyphenyl)-2-thien-2-ylethanamine

2-(4-Methoxyphenyl)-2-thien-2-ylethanamine

Cat. No.: B12863137
M. Wt: 233.33 g/mol
InChI Key: QQMUCMOWQWKJRC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-thien-2-ylethanamine is an organic compound that belongs to the class of phenethylamines It features a methoxy group attached to a phenyl ring, which is further connected to a thienyl group through an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-thien-2-ylethanamine typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by reduction and amination. The process begins with the acylation of 4-methoxybenzene using thienyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride. Finally, the alcohol is converted to the ethanamine derivative through an amination reaction using ammonia or an amine source under suitable conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-thien-2-ylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)-2-thien-2-ylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-thien-2-ylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-2-thien-2-ylethanamine is unique due to its combination of a methoxyphenyl group and a thienyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-thiophen-2-ylethanamine

InChI

InChI=1S/C13H15NOS/c1-15-11-6-4-10(5-7-11)12(9-14)13-3-2-8-16-13/h2-8,12H,9,14H2,1H3

InChI Key

QQMUCMOWQWKJRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2=CC=CS2

Origin of Product

United States

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